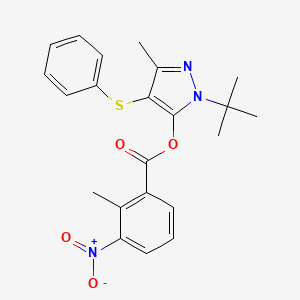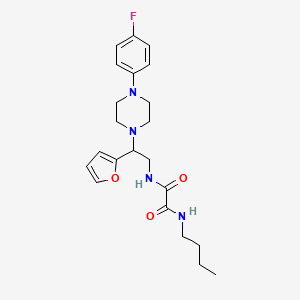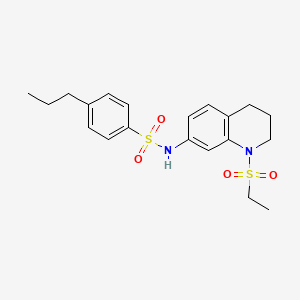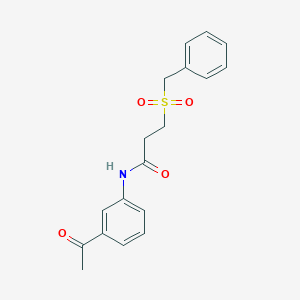
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly studied.
Wirkmechanismus
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using common laboratory techniques. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also some limitations to its use in lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal models. Additionally, its potential toxicity and side effects need to be carefully evaluated before use in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to explore its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques. Additionally, further studies are needed to evaluate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate can be synthesized using different methods. A common method involves the reaction of 2-methyl-3-nitrobenzoic acid with tert-butyl isocyanide and phenylthiocyanate in the presence of a base catalyst. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent and as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-17(12-9-13-18(14)25(27)28)21(26)29-20-19(30-16-10-7-6-8-11-16)15(2)23-24(20)22(3,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFCEKWWFRXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C(=NN2C(C)(C)C)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)
![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)
![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)


![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)
![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)
![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)
![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)
![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)


